molecular formula C16H17NO2 B8010119 N-[2-(3-methoxyphenyl)ethyl]benzamide

N-[2-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B8010119
M. Wt: 255.31 g/mol
InChI Key: DWWHBAOWCRQQIA-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenyl)ethyl]benzamide is a benzamide derivative characterized by a benzamide group linked via an ethyl chain to a 3-methoxyphenyl moiety. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (predicted LogP ≈ 2.5–3.0) and a molecular weight of 269.33 g/mol.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-9-5-6-13(12-15)10-11-17-16(18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWHBAOWCRQQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Schotten-Baumann reaction, traditionally conducted in organic solvents, has been adapted for aqueous-phase synthesis of benzamides. A patented method for preparing N-(2-phenylethyl)benzamide (CN103288667A) demonstrates this approach, achieving a 98.5% yield by reacting benzoyl chloride with phenethylamine in aqueous sodium hydroxide. For N-[2-(3-methoxyphenyl)ethyl]benzamide, the analogous pathway involves:

  • Base Activation : Dissolving 3-methoxyphenethylamine in aqueous NaOH to deprotonate the amine.

  • Acylation : Slow addition of benzoyl chloride under ice-cooling (≤10°C) to minimize hydrolysis.

  • Neutralization and Isolation : Filtration followed by vacuum drying to obtain the product.

Key advantages include the elimination of organic solvents and simplified purification. The methoxy group remains stable under these alkaline conditions due to its electron-donating nature, which mitigates hydrolysis risks.

Table 1: Optimized Parameters for Aqueous-Phase Synthesis

ParameterOptimal RangeImpact on Yield
Temperature0–10°C (acyl chloride addition)Prevents exothermic side reactions
Molar Ratio (Amine:NaOH)1:1.5–3Ensures complete amine activation
Drying Conditions70–80°C under vacuumRemoves residual moisture

Isatoic Anhydride Ring-Opening Pathway

Methodology and Mechanistic Insights

Isatoic anhydride serves as a versatile precursor for benzamide synthesis. In a study synthesizing 2-amino-N-(2-phenylethyl)-benzamide, isatoic anhydride reacted with phenethylamine in dioxane under reflux, yielding 85% product. Adapting this for this compound involves:

  • Nucleophilic Attack : 3-Methoxyphenethylamine opens the anhydride ring, forming a tetrahedral intermediate.

  • Decarboxylation : Loss of CO₂ generates the benzamide backbone.

  • Work-Up : Precipitation with hot water and chromatography for purity.

This method is advantageous for introducing ortho-substituents but requires careful temperature control to avoid byproducts like dimerized amines.

Table 2: Comparative Analysis of Synthesis Routes

MetricAqueous-Phase MethodIsatoic Anhydride Method
Yield95–98.5%80–85%
Solvent SystemWaterDioxane/DMF
ScalabilityHigh (continuous flow compatible)Moderate (batch-dependent)
Byproduct Formation<2%5–10% (dimerization)

Industrial vs. Laboratory-Scale Production

Industrial Optimization Strategies

The aqueous-phase method is preferred for large-scale production due to its solvent-free nature and compatibility with continuous flow reactors. Key industrial modifications include:

  • Catalyst Recycling : Recovering NaOH via ion-exchange resins.

  • In-Line Monitoring : Using FTIR to track benzoyl chloride consumption.

In contrast, the isatoic anhydride route is reserved for small-scale syntheses requiring high purity, such as pharmaceutical intermediates.

Challenges and Mitigation Strategies

Hydrolysis of Benzoyl Chloride

Excessive water content or elevated temperatures during acylation can hydrolyze benzoyl chloride to benzoic acid. This is mitigated by:

  • Staged Addition : Incremental introduction of benzoyl chloride to maintain low local concentrations.

  • pH Control : Keeping the reaction medium above pH 12 to stabilize the amine.

Byproduct Formation in Anhydride Route

Dimerization of 3-methoxyphenethylamine is minimized by:

  • Dilute Conditions : Reducing amine concentration to <0.5 M.

  • Low-Temperature Reflux : Maintaining temperatures below 60°C .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[2-(3-hydroxyphenyl)ethyl]benzamide.

    Reduction: Formation of N-[2-(3-methoxyphenyl)ethyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H19NO3
  • Key Functional Groups : Benzamide moiety, methoxy groups
  • Physical Properties : The compound is characterized by its solubility in organic solvents like ethanol and dichloromethane but is insoluble in water.

Medicinal Chemistry

N-[2-(3-methoxyphenyl)ethyl]benzamide has been investigated for its pharmacological properties, particularly its potential as an anticancer and anti-inflammatory agent. Studies suggest that similar benzamide derivatives exhibit significant biological activities:

  • Anticancer Activity : Research indicates that benzamide derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown effectiveness against breast and colon cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity . In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential therapeutic applications in treating infections caused by resistant strains .

Biological Interactions

Studies have focused on the interactions of this compound with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific receptors or enzymes can lead to modulation of biological pathways, which is crucial for drug development .

Case Study 1: Anticancer Activity Evaluation

A study evaluated various benzamide derivatives, including this compound, for their anticancer properties. The findings indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed significant activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiparasitic Activity

  • N-[2-(1H-Indol-3-yl)ethyl]benzamide (): This analog replaces the 3-methoxyphenyl group with an indole ring. However, it lacks intrinsic activity in modulating parasite cycle progression alone . Key Difference: The indole moiety enhances interaction with melatonin pathways, unlike the methoxy group in the target compound.
  • Nitazoxanide ():
    A nitro-thiazole benzamide derivative (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) with broad antiparasitic activity. Its nitro group is critical for disrupting pyruvate:ferredoxin oxidoreductase in parasites.

    • Comparison : Nitazoxanide’s nitro-thiazole group confers distinct redox activity, whereas the methoxy group in N-[2-(3-methoxyphenyl)ethyl]benzamide may limit similar mechanisms .

Anticancer and Sigma Receptor Binding

  • N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) (): A sigma receptor ligand with high affinity (Kd = 5.80 nM) for prostate cancer cells (DU-145). Structural Insight: The iodine and piperidinyl groups enhance sigma receptor binding, whereas the target compound’s methoxy group may reduce steric hindrance for receptor interactions .
  • 2-Azetidinone Derivatives (): Derivatives like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibit moderate anticancer activity against breast cancer (MCF7) cells. The azetidinone ring introduces conformational rigidity, unlike the flexible ethyl linker in the target compound .

Antioxidant Activity

  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) (): This analog features three hydroxyl groups on the benzamide ring and a 4-hydroxyphenethyl chain. It demonstrates potent antioxidant activity, with IC50 values of 22.8 μM (DPPH radical scavenging) and 2.5 μM (superoxide radical scavenging), outperforming ascorbic acid. Key Contrast: Hydroxyl groups in THHEB enhance electron donation for radical quenching, while the methoxy group in the target compound may act as a weaker electron donor .

Antimicrobial Activity

  • N-(3-Trifluoromethylphenyl)benzamide Derivatives ():
    Substitution with trifluoromethyl groups improves lipophilicity and microbial membrane penetration. For example, 2-hydroxy-N-(3-trifluoromethylphenyl)benzamide derivatives show activity against Gram-positive bacteria and fungi.

    • Comparison : The trifluoromethyl group increases metabolic stability compared to the methoxy group, which may be more prone to demethylation .
  • Imidazolidinone-Benzamide Hybrids (): Compounds like N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl)benzamide exhibit antifungal activity against Candida albicans (MIC = 16–32 μg/mL). The thioxoimidazolidinone ring introduces hydrogen-bonding capacity absent in the target compound .

Q & A

Q. What are the common synthetic routes for N-[2-(3-methoxyphenyl)ethyl]benzamide?

Methodological Answer: The synthesis typically involves a two-step process:

Preparation of 2-(3-Methoxyphenyl)ethylamine :

  • Synthesized via reduction of 3-methoxyphenylacetonitrile using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) .

Coupling with Benzoyl Chloride :

  • React 2-(3-methoxyphenyl)ethylamine with benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) to form the amide bond.
  • Key Conditions : Room temperature, 2–4 hours, inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1LiAlH₄, THF, reflux75–85>95%
2Benzoyl chloride, DCM, Et₃N90–95>98%

Q. How is the structural identity of this compound confirmed?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–7.4 ppm (benzamide protons), δ 6.8–6.6 ppm (3-methoxyphenyl aromatic protons), and δ 3.8 ppm (methoxy group) .
    • ¹³C NMR : Carbonyl signal at ~168 ppm confirms amide formation .
  • X-ray Crystallography :
    • Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and α = 98.537° .

Critical Note : Ensure purity (>95%) via HPLC before structural analysis to avoid misinterpretation of signals.

Advanced Research Questions

Q. How do substituent modifications on the benzamide scaffold influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies focus on:

  • Benzamide Substituents : Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance receptor binding affinity, while bulky groups reduce solubility .
  • 3-Methoxyphenyl Chain : Ethyl linker length and methoxy position modulate membrane permeability and metabolic stability .

Q. Example :

  • Replacement of the methoxy group with -Cl (e.g., N-[2-(3-chlorophenyl)ethyl]benzamide) increases cytotoxicity in cancer cell lines (IC₅₀ reduced by 40%) but decreases solubility .

Q. How should researchers design assays to evaluate antitumor activity?

Methodological Answer:

  • In Vitro Assays :
    • Cell Viability : Use MTT or resazurin assays in HeLa or MCF-7 cell lines.
    • Apoptosis Detection : Annexin V/PI staining combined with caspase-3 activation assays .
  • In Vivo Models :
    • Xenograft mice (e.g., HT-29 colon cancer) dosed at 10–50 mg/kg/day. Monitor tumor volume and serum biomarkers (e.g., VEGF, IL-6) .

Q. Key Controls :

  • Include positive controls (e.g., doxorubicin) and vehicle-only groups.
  • Validate target engagement via Western blotting (e.g., PARP cleavage for apoptosis).

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) .
  • Compound Purity : Ensure ≥98% purity (HPLC-MS) to exclude confounding byproducts .
  • Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC) and report passage numbers.

Q. Case Study :

  • A 2025 study reported IC₅₀ = 12 µM in A549 cells, while a 2024 study found IC₅₀ = 35 µM. Re-analysis revealed differences in serum concentration (10% vs. 2% FBS), altering drug uptake .

Q. What computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding to kinases (e.g., EGFR) or GPCRs.
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

Q. Example :

  • Docking scores for This compound with COX-2 (ΔG = -9.2 kcal/mol) suggest anti-inflammatory potential, validated via COX-2 inhibition assays .

Data Contradiction Analysis

Example Conflict : Divergent results in metabolic stability assays.

  • Resolution : Compare liver microsome sources (human vs. rat) and incubation times. Human microsomes show t₁/₂ = 45 min vs. 120 min in rats due to CYP3A4/2D6 activity differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-methoxyphenyl)ethyl]benzamide
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